molecular formula C17H16N2O3 B1347745 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester CAS No. 102025-82-1

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester

Cat. No.: B1347745
CAS No.: 102025-82-1
M. Wt: 296.32 g/mol
InChI Key: YNWILQLPXJKENH-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of a propenoic acid backbone substituted with a benzoylamino group at position 2 and a phenylamino group at position 3. Such compounds are often intermediates in pharmaceutical or polymer synthesis .

Properties

IUPAC Name

methyl 3-anilino-2-benzamidoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWILQLPXJKENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363028
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102025-82-1
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with phenylamine to introduce the phenylamino group. The final step involves esterification with methanol to form the methyl ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The benzoylamino and phenylamino groups can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives, highlighting key substituents and their implications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester (target) Not provided ~C₁₇H₁₅N₂O₃ ~305.32 Benzoylamino (C₆H₅CONH-), Phenylamino (C₆H₅NH-) Moderate hydrophobicity; potential for hydrogen bonding due to -NH groups.
2-Propenoic acid, 2-(benzoylamino)-3-(dimethylamino)-, methyl ester 56952-04-6 C₁₃H₁₆N₂O₃ 248.28 Benzoylamino, Dimethylamino (N(CH₃)₂) Enhanced solubility in polar solvents due to tertiary amine; lower steric hindrance.
2-Propenoic acid, 2-(benzoylamino)-3-[4-[bis(2-hydroxyethyl)amino]phenyl]-, methyl ester 90102-86-6 C₂₁H₂₄N₂O₅ 384.43 Benzoylamino, Bis(2-hydroxyethyl)amino (N(CH₂CH₂OH)₂) High hydrophilicity; potential for hydrogen bonding and coordination chemistry.
2-Propenoic acid, 2-azido-3-[2-(trifluoromethyl)phenyl]-, methyl ester 1362860-87-4 C₁₁H₈F₃N₃O₂ 271.20 Azido (-N₃), Trifluoromethylphenyl (CF₃-C₆H₄-) High reactivity (azide); lipophilic due to CF₃ group; potential for click chemistry.
2-Propenoic acid, 2-bromo-3-phenyl-, methyl ester 24127-62-6 C₁₀H₉BrO₂ 241.08 Bromo (-Br), Phenyl (C₆H₅) Electrophilic reactivity (Br as leaving group); suitable for Suzuki couplings.
2-Propenoic acid, 2-(formylamino)-3-(1H-indol-3-yl)-, methyl ester 920511-27-9 C₁₃H₁₂N₂O₃ 244.25 Formylamino (HCO-NH-), Indol-3-yl Fluorescence potential; biological activity via indole-protein interactions.
2.2 Key Differences and Implications
  • Substituent Effects on Reactivity: The azido group in CAS 1362860-87-4 enables click chemistry applications (e.g., Huisgen cycloaddition) . The bromo substituent in CAS 24127-62-6 facilitates nucleophilic substitution or cross-coupling reactions . Hydrophilic groups (e.g., bis(2-hydroxyethyl)amino in CAS 90102-86-6) enhance water solubility, making the compound suitable for biomedical applications .
  • Trifluoromethyl (CAS 1362860-87-4) introduces strong electron-withdrawing effects, stabilizing intermediates in synthesis .
  • Biological Relevance: The indole moiety in CAS 920511-27-9 may confer affinity for serotonin receptors or enzyme inhibition . Benzoylamino-phenylamino (target compound) could mimic peptide bonds, suggesting utility in protease inhibitor design.

Biological Activity

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester, also known as a derivative of acrylic acid, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes both aromatic and amino functional groups, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound based on diverse research findings, case studies, and relevant data tables.

  • Chemical Formula : C13H13N2O2
  • Molecular Weight : 229.25 g/mol
  • CAS Number : 102025-82-1

Biological Activity Overview

The biological activity of 2-propenoic acid derivatives often relates to their interactions with various biological targets, including enzymes and receptors. The following sections detail the specific activities observed in various studies.

Antimicrobial Activity

Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain benzoylamino derivatives possess activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus2025
Compound CC. albicans1830

Data adapted from Umesha et al. (2009) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation significantly.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12
MCF-78
A54915

Data sourced from Bailey et al. (2021) .

Neurotoxicity Concerns

While exploring the safety profile of the compound, some studies reported neurotoxic effects at higher concentrations. For instance, impaired locomotor activity was observed in animal models exposed to elevated doses.

Case Study: Neurotoxicity in Animal Models

In a study involving rats exposed to oral doses of 500 mg/kg for 21 days, significant behavioral changes were noted, including lethargy and impaired motor coordination . These findings suggest a need for careful evaluation regarding the neurotoxic potential of this compound.

Skin Sensitization and Irritation

Clinical reports have documented cases of skin sensitization following exposure to similar compounds. In a controlled human patch test, reactions such as erythema were observed in a subset of participants .

Table 3: Skin Sensitization Results from Patch Tests

Concentration (%)Positive Reactions (%)
110
550

Data derived from clinical assessments .

Q & A

Q. What are the optimized synthetic routes for 2-(benzoylamino)-3-(phenylamino)acrylic acid methyl ester?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoylation and phenylamination of acrylic acid derivatives. Key steps include:

  • Acylation : Reacting 3-aminoacrylic acid derivatives with benzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to introduce the benzoylamino group .
  • Esterification : Subsequent methylation using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate) to form the methyl ester .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolating high-purity product.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 7.5–8.2 ppm (aromatic protons from benzoyl and phenylamino groups), δ 3.7–3.9 ppm (ester methyl group), and δ 6.2–6.8 ppm (acrylic α,β-protons) .
    • ¹³C NMR : Confirm ester carbonyl (~170 ppm), benzoyl carbonyl (~165 ppm), and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., 384.4257 g/mol for C₂₁H₂₄N₂O₅) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental physicochemical properties be resolved?

Methodological Answer: Predicted properties (e.g., boiling point: 405.4°C, density: 1.114 g/cm³) often derive from computational tools like COSMOtherm or QSPR models. To validate experimentally:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature under inert gas to approximate boiling behavior .
  • Density Measurement : Use a pycnometer or digital densitometer at controlled temperatures (e.g., 25°C) .
  • Collaborative Studies : Cross-validate data with independent labs to rule out instrumental bias.

Q. What strategies mitigate contradictions in reported biological activities of this compound?

Methodological Answer: Biological activity variations may arise from impurities, stereoisomers, or assay conditions. Address these by:

  • Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to ensure enantiomeric excess .
  • Dose-Response Curves : Perform assays across a concentration range (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .
  • Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with bioactivity .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer: Stability depends on temperature, humidity, and light exposure. A robust study includes:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .
  • Analytical Monitoring : Track degradation via HPLC purity checks and identify byproducts using LC-HRMS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage conditions (e.g., 4°C, desiccated) .

Regulatory and Safety Considerations

  • Environmental Impact : This compound may fall under polymer regulations if used in copolymer synthesis (e.g., REACH restrictions on acrylate derivatives) .
  • Handling Precautions : Use PPE (gloves, goggles) due to potential irritancy. Store in amber vials at 4°C to prevent photodegradation .

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